Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate is an organophosphorus compound that features a phosphonate group attached to a fluorenyl moiety with a butylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate typically involves the reaction of 9H-fluorene derivatives with diethyl phosphite in the presence of a suitable base. One common method is the Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the corresponding phosphonate. The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of new phosphonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form new carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate enzyme activities. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include diethyl phosphite, diethyl phosphonate, and other fluorenyl phosphonates. These compounds share structural similarities but differ in their specific substituents and functional groups .
Uniqueness
Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate is unique due to the presence of the butylamino group, which can enhance its reactivity and specificity in chemical reactions. This structural feature distinguishes it from other phosphonates and contributes to its diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
62614-07-7 |
---|---|
Molekularformel |
C21H28NO3P |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
N-butyl-9-diethoxyphosphorylfluoren-9-amine |
InChI |
InChI=1S/C21H28NO3P/c1-4-7-16-22-21(26(23,24-5-2)25-6-3)19-14-10-8-12-17(19)18-13-9-11-15-20(18)21/h8-15,22H,4-7,16H2,1-3H3 |
InChI-Schlüssel |
VGZUJVPFHIGHON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.